molecular formula C7H16ClN3O B8815312 3-(Isopropylamino)azetidine-3-carboxamide hydrochloride CAS No. 736994-09-5

3-(Isopropylamino)azetidine-3-carboxamide hydrochloride

Cat. No. B8815312
Key on ui cas rn: 736994-09-5
M. Wt: 193.67 g/mol
InChI Key: SYUGAZZXAQCJIL-UHFFFAOYSA-N
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Patent
US07129239B2

Procedure details

To a solution of 1-benzhydryl-3-isopropylaminoazetidine-3-carboxylic acid amide (I-(7A-106)b; 2.28 g, 7.05 mmol) in methanol (100 ml) was added 1M HCl in ether (14.8 ml, 14.8 mmol) and then water (10 ml). After the addition of 20% Pd(OH)2 on carbon (60% water; 1.43 g), the mixture was placed on a Parr® shaker and then reduced (50 psi H2) at room temperature overnight. The mixture was filtered through a pad of Celite®, and then concentrated, in vacuo. The residue was then concentrated, in vacuo, from toluene (2×), acetonitrile (2×) and then methanol to give I-(7A-106)c (1.59 g, 98%) as a tan solid: +ACPI MS (M+1) 158.1; 1H NMR (400 MHz, CD3OD) δ 4.71 (d, J=13.3 Hz, 2H), 4.60 (d, J=13.3 Hz, 2H), 3.49 (septuplet, J=6.6 Hz, 1H), 1.34 (d, J=6.6 Hz, 6H).
Name
1-benzhydryl-3-isopropylaminoazetidine-3-carboxylic acid amide
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.43 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:14]1[CH2:17][C:16]([NH:21][CH:22]([CH3:24])[CH3:23])([C:18]([NH2:20])=[O:19])[CH2:15]1)(C1C=CC=CC=1)C1C=CC=CC=1.[ClH:25].CCOCC.O>CO.[OH-].[OH-].[Pd+2]>[ClH:25].[CH:22]([NH:21][C:16]1([C:18]([NH2:20])=[O:19])[CH2:17][NH:14][CH2:15]1)([CH3:24])[CH3:23] |f:5.6.7,8.9|

Inputs

Step One
Name
1-benzhydryl-3-isopropylaminoazetidine-3-carboxylic acid amide
Quantity
2.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)(C(=O)N)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
14.8 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.43 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated, in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
The residue was then concentrated, in vacuo, from toluene (2×), acetonitrile (2×)
CUSTOM
Type
CUSTOM
Details
methanol to give I-(7A-106)c (1.59 g, 98%) as a tan solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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